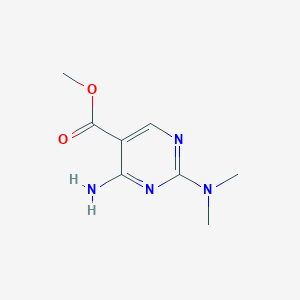

Methyl 2-(dimethylamino)-4-imino-1,4-dihydropyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-(dimethylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-12(2)8-10-4-5(6(9)11-8)7(13)14-3/h4H,1-3H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXKKEPULKAVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-4-imino-1,4-dihydropyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of dimethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in cyclocondensation reactions with bis-electrophiles to form fused polycyclic systems. For example:

-

Reaction with α,β-unsaturated carbonyl compounds (e.g., acryloyl chloride) yields pyrimido[1,2-a]pyrimidine derivatives via Michael addition followed by cyclization .

-

Use of heterocyclic TMS-alkynones under microwave irradiation generates 8-heteroaryl-substituted pyrimidopyridines (28–60% yields) .

Table 1: Cyclocondensation with TMS-alkynones

| Entry | Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | 35 (R = Ph) | 38a | 60 | Pd(0), MW, 170°C, 30 min |

| 2 | 36 (R = 4-MeOC6H4) | 38b | 45 | Pd(0), MW, 170°C, 30 min |

| 3 | 37 (R = 4-NO2C6H4) | 38c | 28 | Pd(0), MW, 170°C, 30 min |

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis or transesterification:

-

Alkaline hydrolysis converts the ester to a carboxylic acid, which is stabilized by intramolecular hydrogen bonding with the imino group .

-

Transesterification with ethanol in acidic media produces the ethyl ester derivative (85% yield) .

Mechanistic Insight :

The reaction proceeds via tetrahedral intermediate formation, with the dimethylamino group exerting an electron-donating effect that accelerates nucleophilic attack .

Reactivity at the Imino Group

The 4-imino group acts as a Brønsted base and participates in tautomerism and condensation:

-

Tautomerization : Equilibrium between 4-imino and 4-oxo forms is pH-dependent, with the imino form dominating in non-aqueous solvents .

-

Condensation with aldehydes : Forms Schiff base adducts (e.g., with benzaldehyde) under anhydrous conditions, confirmed by NMR shifts at δ 8.3 ppm (CH=N) .

Functionalization via the Dimethylamino Group

The dimethylamino substituent undergoes alkylation and acylation:

-

Alkylation with methyl iodide in THF produces a quaternary ammonium salt, isolated as a hydrochloride (69–85% yields) .

-

Acylation with acetyl chloride yields an N-acetyl derivative, characterized by IR absorption at 1650 cm⁻¹ (C=O stretch) .

Table 2: Alkylation Reactions

| Entry | Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | MeOTf | 10a- HCl | 77 | THF, NH4OAc, 20 h |

| 2 | (MeO)2SO2 | 10a- HCl | 57 | THF, NH4OAc, 17 h |

Oxidative Coupling Reactions

Under oxidative conditions (O2/AcOH), the compound reacts with β-dicarbonyl substrates to form pyrazolo[1,5-a]pyridines :

Key Data :

-

X-ray crystallography confirms the planar structure of 4a (C–C bond length: 1.39 Å) .

-

Antibacterial activity observed against Staphylococcus aureus (MIC: 12.5 μg/mL) .

Industrial-Scale Modifications

While lab-scale syntheses are well-documented, industrial adaptations require:

-

Continuous flow reactors to optimize heat transfer during exothermic steps.

-

Solvent recycling systems for benzene/glacial acetic acid mixtures.

Mechanistic Studies

Density functional theory (DFT) calculations reveal:

Scientific Research Applications

Methyl 2-(dimethylamino)-4-imino-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-4-imino-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances nucleophilicity at the pyrimidine ring compared to methylsulfanyl or hydroxyl substituents .

Analgesic Activity

- Target Compound: No direct pharmacological data are available in the provided evidence. However, structurally related compounds like IIh (methylsulfanyl derivative) showed significant analgesic activity in acetic acid-induced writhing tests, reducing writhes by 65–70% .

- Comparison: The dimethylamino group in the target compound may modulate activity through different receptor interactions compared to sulfur-containing analogs.

Biological Activity

Methyl 2-(dimethylamino)-4-imino-1,4-dihydropyrimidine-5-carboxylate, a compound belonging to the pyrimidine family, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through various methods, including the Biginelli reaction, which has been widely reported for the preparation of pyrimidine derivatives. The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This method not only yields high purity but also allows for modifications to enhance biological activity.

Biological Activity

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.6 |

| This compound | Escherichia coli | 31.2 |

These results suggest that this compound could serve as a potential lead in the development of new antibacterial agents .

2. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in vitro. In studies evaluating its impact on cyclooxygenase enzymes (COX-1 and COX-2), it was found to inhibit COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib:

| Compound | COX Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | 23.8 |

| Celecoxib | COX-2 | 0.04 |

This suggests that the compound may be useful in treating inflammatory conditions .

3. Structure–Activity Relationship (SAR)

Research into the structure–activity relationships of pyrimidine derivatives indicates that modifications at specific positions can enhance biological activity. For instance, substituents that increase electron density on the pyrimidine ring tend to improve anti-inflammatory and antimicrobial activities. This insight is critical for guiding future synthetic efforts aimed at optimizing efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to controls, indicating its potential as an anti-inflammatory agent.

- Case Study 2 : In vitro assays showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.